(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride

Overview

Description

- (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride is a chemical compound with the CAS number 1049744-68-4.

- It is used for pharmaceutical testing and is a high-quality reference standard.

Synthesis Analysis

- Information on the synthesis pathway is not readily available in the provided sources.

Molecular Structure Analysis

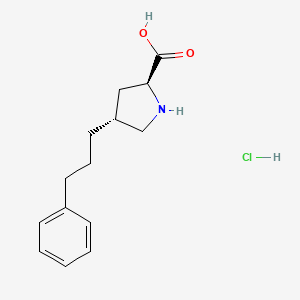

- The molecular formula is C₁₄H₂₀ClNO₂.

- The compound contains a pyrrolidine ring and a phenylpropyl group.

Chemical Reactions Analysis

- Specific chemical reactions are not mentioned in the available data.

Physical And Chemical Properties Analysis

- Molecular weight: 269.77 g/mol

- Solubility: Information on solubility is not available.

- Other properties: Not specified.

Scientific Research Applications

Metal–Organic Frameworks (MOFs) Development

(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride has potential applications in the development of Metal–Organic Frameworks (MOFs). MOFs are constructed using metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are characterized for their high porosity, large surface area, and variable structures, which are useful in gas storage, separation, and catalysis. For instance, the ligand pyridine-2,6-dicarboxylic acid (pdcH2) reacts under hydrothermal conditions with metal salts in the presence of different N-heterocycles used as spacers to form MOF structures. These structures are characterized by their network formations and are analyzed through techniques such as X-ray crystallography, powder X-ray diffraction, and thermal gravimetric analyses (Ghosh, Ribas, & Bharadwaj, 2004).

Influenza Neuraminidase Inhibition

Another significant application area is in the synthesis and structural analysis of influenza neuraminidase inhibitors. Research includes the efficient synthesis of core structures, such as cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid, which are crucial in the development of potent inhibitors against influenza neuraminidase. The structural analysis of these inhibitors, particularly their binding to the neuraminidase enzyme, offers insights into their mechanism of action and potential therapeutic applications (Wang et al., 2001).

Hydrogen-Bonding Studies

The molecule is also relevant in studies focusing on hydrogen bonding interactions. These studies explore the coexistence of competing supramolecular synthons in molecules possessing both carboxylic acid and pyridine functional groups. Understanding these interactions is crucial for crystal engineering, where the aim is to predict and control the assembly of molecules into desired structures. Such knowledge is instrumental in designing materials with specific properties (Long, Zhou, Parkin, & Li, 2014).

Safety And Hazards

- Safety information is not provided in the available data.

Future Directions

- Future research could focus on elucidating the biological activity and potential therapeutic applications of this compound.

properties

IUPAC Name |

(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17);1H/t12-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJLJVFISOVESU-KZCZEQIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376055 | |

| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |

CAS RN |

1049744-68-4 | |

| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)

![4-[3-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1597465.png)

![Methyl 4-[(4-methylphenyl)methoxy]benzoate](/img/structure/B1597467.png)

![3-Chloromethyl-4H-[1,2,4]triazole](/img/structure/B1597478.png)

![4-Boc-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B1597481.png)